

(R)-1-Boc-4-(aminocarboxymethyl)piperidine solubility data

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Compound of Interest

Compound Name: (R)-1-Boc-4-(aminocarboxymethyl)piperidine

Cat. No.: B064469

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Physicochemical Characterization and Structural Analysis

(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a chiral synthetic building block commonly used in the development of novel therapeutic agents. Its structure, featuring a Boc-protected piperidine ring and an α -amino acid side chain, imparts unique physicochemical properties that are critical to its solubility.

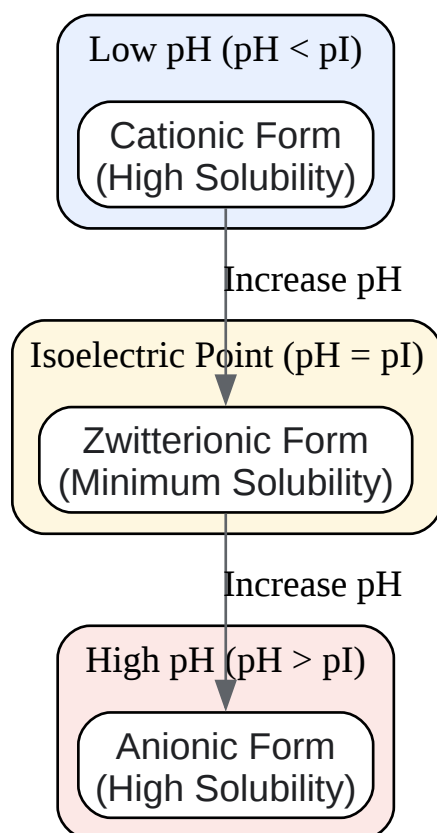
The molecule possesses both a basic amino group (pK_{a1}) and an acidic carboxylic acid group (pK_{a2}). This dual functionality means it exists as a zwitterion at physiological pH, with a net neutral charge but distinct positive and negative centers. The solubility of such zwitterionic compounds is profoundly influenced by the pH of the aqueous medium.^{[1][2]} At a low pH ($pH < pK_{a1}$), the amino group is protonated, resulting in a net positive charge.^[1] Conversely, at a high pH ($pH > pK_{a2}$), the carboxylic acid is deprotonated, leading to a net negative charge.^[1] The point of minimum aqueous solubility occurs at the isoelectric point (pI), where the molecule has no net charge.

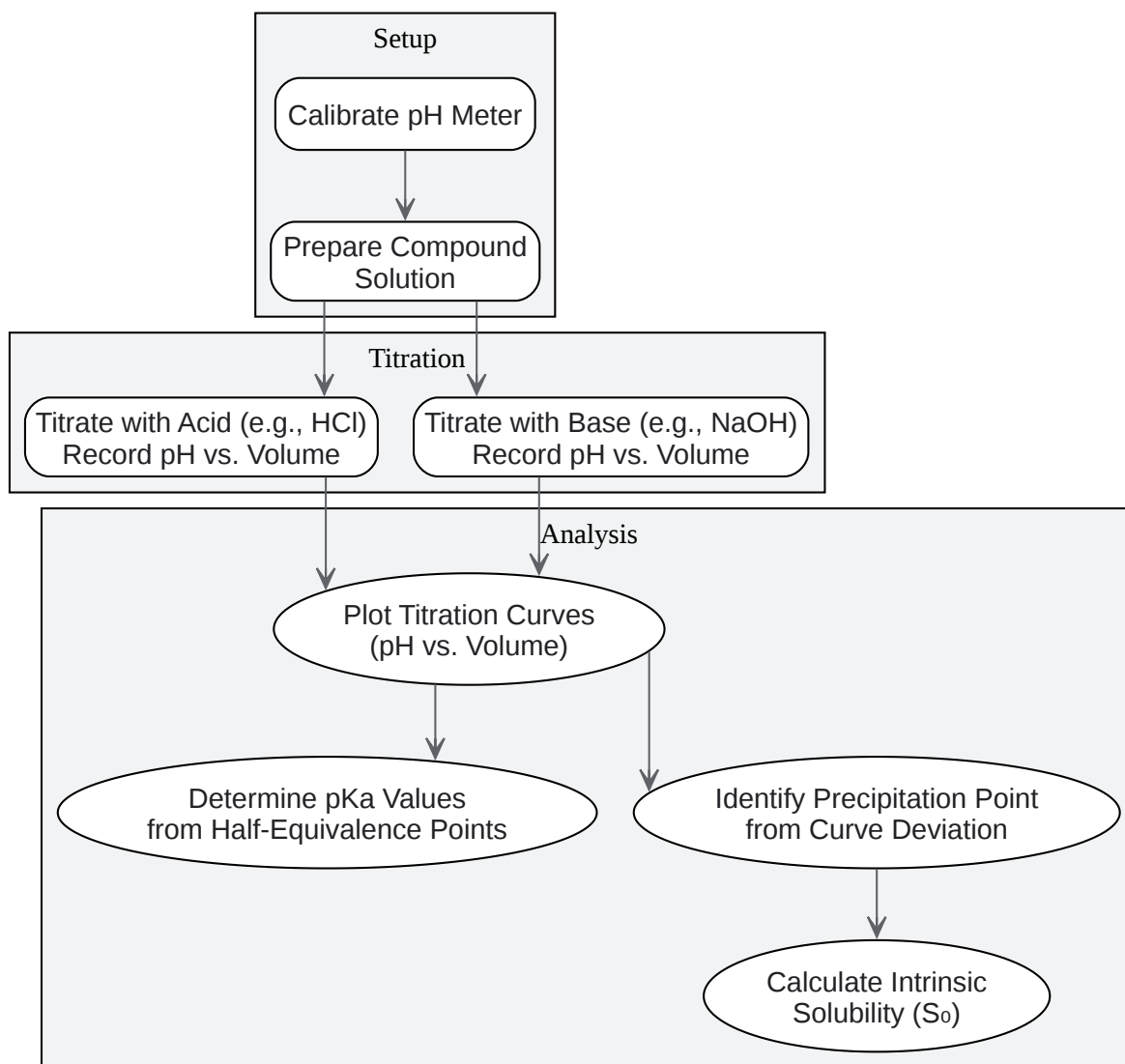
Table 1: Physicochemical Properties of **(R)-1-Boc-4-(aminocarboxymethyl)piperidine**

Property	Value	Source
CAS Number	177702-21-5	[3]
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₄	[3][4]
Molecular Weight	258.31 g/mol	[3][4]
XLogP3 (Predicted)	-1.7	[4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	5	[4]

Note: Properties are for the corresponding (S)-enantiomer, which are identical for non-chiral properties.[4]

The predicted XLogP3 of -1.7 indicates a high degree of hydrophilicity, suggesting favorable solubility in polar solvents. The presence of multiple hydrogen bond donors and acceptors further supports this prediction.





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Sources

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